Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

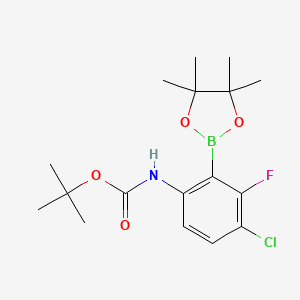

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronate ester-functionalized aromatic carbamate. Its structure comprises a phenyl ring substituted at positions 2 (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), 3 (fluoro), and 4 (chloro), with a tert-butyl carbamate group at position 1. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, a critical step in pharmaceutical and materials chemistry .

Properties

CAS No. |

1384313-46-5 |

|---|---|

Molecular Formula |

C17H24BClFNO4 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

tert-butyl N-[4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

InChI |

InChI=1S/C17H24BClFNO4/c1-15(2,3)23-14(22)21-11-9-8-10(19)13(20)12(11)18-24-16(4,5)17(6,7)25-18/h8-9H,1-7H3,(H,21,22) |

InChI Key |

IQWNILOLLURDTI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring substituted with chloro and fluoro groups. This intermediate is then subjected to a reaction with tert-butyl carbamate under specific conditions to introduce the carbamate group.

Industrial production methods often involve optimizing these steps to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamate and boronic ester groups.

Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with various molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in many organic transformations. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

The following section compares the target compound with structurally analogous boronate esters and carbamates, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Variations

Key structural analogs are listed in Table 1 , highlighting differences in substituents, molecular weights, and applications.

Table 1: Structural Comparison of Target Compound and Analogs

*Calculated based on molecular formula (C₁₈H₂₃BClFNO₄); †From HRMS data in ; ‡From .

Key Observations:

- Steric Effects : Methyl or phenethyl substituents (e.g., in and ) may reduce steric hindrance compared to the target’s ortho-substituted boronate, influencing reaction yields in coupling processes.

Reactivity in Suzuki-Miyaura Coupling

The boronate group in the target compound enables participation in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. Key findings:

- Yield and Efficiency : Analogs with para-substituted boronates (e.g., ) typically exhibit higher yields (>80%) due to reduced steric hindrance. In contrast, ortho-substituted boronates (as in the target compound) may require optimized conditions (e.g., elevated temperatures or bulky ligands) to achieve comparable yields .

- Substituent Compatibility : Electron-withdrawing groups (Cl, F) stabilize the boronate intermediate, facilitating transmetallation steps in Suzuki reactions .

Stability and Handling

- Hydrolytic Stability: Boronate esters are prone to hydrolysis. The target compound’s fluorinated and chlorinated phenyl ring may enhance stability compared to non-halogenated analogs (e.g., ) by reducing electron density at the boron center .

- Safety Profile: While safety data for the target compound are unavailable, analogs like tert-butyl (4-chlorophenethyl)carbamate () are classified as non-hazardous, suggesting similar handling precautions (e.g., standard lab PPE).

Biological Activity

Tert-butyl (4-chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure includes a carbamate moiety and a boron-containing dioxaborolane group, which may confer specific biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C17H23BClFNO4

- Molecular Weight : 356.63 g/mol

- CAS Number : 1218789-89-9

Biological Activity Overview

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing dioxaborolane moieties can exhibit various pharmacological effects, including:

- Anticancer Activity : The boron atom in dioxaborolane derivatives has been linked to enhanced interaction with biological macromolecules such as proteins and nucleic acids. Studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Enzyme Inhibition : The presence of the carbamate functional group allows for the potential inhibition of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may be beneficial in treating diseases where these enzymes are dysregulated.

- Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity against various pathogens. This suggests that this compound might also exhibit such properties.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various dioxaborolane-containing compounds. The findings indicated that these compounds could significantly inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for related compounds were reported in the nanomolar range, suggesting high potency against targeted cancer types .

Enzyme Inhibition

Research has shown that carbamate derivatives can act as inhibitors for several enzyme classes. For instance, a related compound demonstrated significant inhibition of serine proteases involved in inflammatory responses. This suggests that this compound may also exhibit similar enzyme inhibition properties .

Antimicrobial Properties

In vitro studies have demonstrated that certain dioxaborolane derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic functions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.